

The Versatile Building Block: 4-(Dipropylcarbamoyl)phenylboronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

4-

Compound Name: *(Dipropylcarbamoyl)phenylboronic acid*

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In the landscape of contemporary organic synthesis, the quest for molecular scaffolds that offer both stability and versatile reactivity is paramount. **4-(Dipropylcarbamoyl)phenylboronic acid** has emerged as a significant building block, particularly in the realm of cross-coupling reactions, empowering researchers in drug discovery and materials science. Its unique structural features, combining a robust amide functionality with the synthetically powerful boronic acid group, provide a gateway to a diverse array of complex molecules. This technical guide provides an in-depth exploration of the applications and experimental protocols for this valuable reagent, grounded in established chemical principles and practical insights.

Introduction: Unveiling the Potential of an Amide-Functionalized Boronic Acid

Phenylboronic acids are cornerstones of palladium-catalyzed cross-coupling chemistry, most notably the Suzuki-Miyaura reaction. The introduction of a dipropylcarbamoyl group at the para-position of the phenyl ring imparts several advantageous properties to the parent boronic acid. The amide moiety can influence the electronic nature of the molecule and provides a handle for further functionalization or for modulating physicochemical properties such as solubility and lipophilicity. This makes **4-(Dipropylcarbamoyl)phenylboronic acid** a particularly attractive building block for the synthesis of bioactive molecules and advanced materials.

Table 1: Physicochemical Properties of 4-(Dipropylcarbamoyl)phenylboronic acid

Property	Value	Source
CAS Number	850568-32-0	[1]
Molecular Formula	C ₁₃ H ₂₀ BNO ₃	[2]
Molecular Weight	249.12 g/mol	[2]
Appearance	White to off-white solid	---
Safety	Causes skin and serious eye irritation. May cause respiratory irritation.	---

Synthesis of 4-(Dipropylcarbamoyl)phenylboronic Acid: A Two-Step Approach

The synthesis of **4-(Dipropylcarbamoyl)phenylboronic acid** is typically achieved in a two-step sequence starting from readily available 4-bromobenzoic acid. The first step involves the formation of the corresponding N,N-dipropylamide, followed by a halogen-metal exchange and subsequent borylation.

Step 1: Synthesis of the Precursor, 4-Bromo-N,N-dipropylbenzamide

The formation of the amide bond is a robust and well-established transformation in organic chemistry.

This protocol details the synthesis of the key intermediate, 4-bromo-N,N-dipropylbenzamide, from 4-bromobenzoic acid.

Materials:

- 4-Bromobenzoic acid
- Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

- Dichloromethane (DCM), anhydrous
- Dipropylamine
- Triethylamine (Et_3N) or Pyridine
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-bromobenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear. The formation of the acyl chloride is typically monitored by the disappearance of the starting carboxylic acid by thin-layer chromatography (TLC).
- Amide Formation: In a separate flask, dissolve dipropylamine (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.
- Slowly add the freshly prepared 4-bromobenzoyl chloride solution to the amine solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
- Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO_3 , and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to afford the crude 4-bromo-N,N-dipropylbenzamide.

- Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.

Step 2: Borylation of 4-Bromo-N,N-dipropylbenzamide

The conversion of the aryl bromide to the boronic acid is achieved through a lithium-halogen exchange followed by trapping with a borate ester.

This protocol outlines the final step in the synthesis of the title compound.

Materials:

- 4-Bromo-N,N-dipropylbenzamide
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi) in a suitable solvent
- Triisopropyl borate or Trimethyl borate
- 1 M Hydrochloric acid (HCl)
- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Lithiation: In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 4-bromo-N,N-dipropylbenzamide (1.0 eq) in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. The formation of the aryllithium species is typically rapid at this temperature.
- Borylation: After stirring for 30-60 minutes at -78 °C, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C.

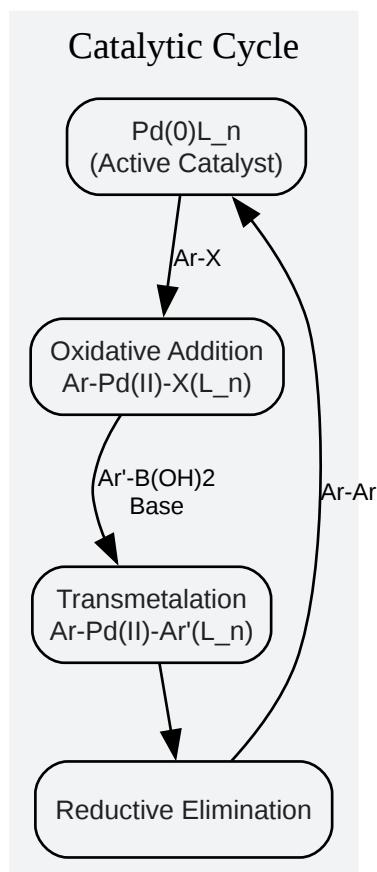
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
- Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
- Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification and Isolation: The crude **4-(Dipropylcarbamoyl)phenylboronic acid** can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with a non-polar solvent to afford the pure product as a solid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The premier application of **4-(Dipropylcarbamoyl)phenylboronic acid** is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials. The amide functionality can serve to modulate the properties of the final product or as a synthetic handle for further transformations.

General Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[\[3\]](#)



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- To cite this document: BenchChem. [The Versatile Building Block: 4-(Dipropylcarbamoyl)phenylboronic Acid in Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1452273#4-dipropylcarbamoyl-phenylboronic-acid-as-a-building-block-in-organic-synthesis>]

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